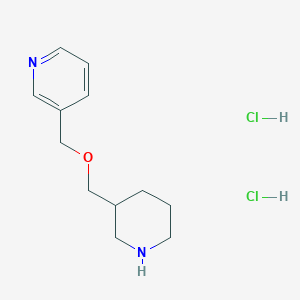

3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride

Description

Chemical Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

The systematic IUPAC name for this compound is 3-((piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride . This nomenclature reflects its structural components:

- A pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) substituted at the 3-position .

- A piperidin-3-ylmethoxy group (a piperidine ring substituted at the 3-position with a methoxy-methyl chain) attached to the pyridine.

- Two hydrochloride counterions, indicated by "dihydrochloride."

Alternative names include:

Registry Information and Identification Codes

The compound is uniquely identified by the following registry codes:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1185313-80-7 | |

| MDL Number | MFCD09607589 | |

| PubChem CID | Not explicitly listed* | — |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O | |

| Molecular Weight | 279.21 g/mol |

*While PubChem entries for related compounds exist (e.g., CID 17749770 for 3-piperidin-3-ylmethylpyridine dihydrochloride), no CID is explicitly listed for this specific compound in the provided sources.

Structural Representation Systems

The compound’s structure is represented through standardized notation systems:

SMILES Notation :

[H]Cl.[H]Cl.C1(COCC2CNCCC2)=CC=CN=C1.

This denotes:- A pyridine ring (

C1=CC=CN=C1) with a methoxy-methyl-piperidine substituent (COCC2CNCCC2). - Two hydrochloride ions (

[H]Cl).

- A pyridine ring (

InChIKey :

LGIVXWBNDTVPMR-UHFFFAOYSA-N.

This unique identifier facilitates database searches and structural verification.Structural Formula :

Cl⁻·Cl⁻ | N | Pyridine-(CH₂-O-CH₂-Piperidine-3-yl)The pyridine ring is substituted at the 3-position with a methoxymethyl group linked to a piperidine ring. The hydrochloride counterions stabilize the protonated amine groups.

Data Table: Summary of Key Structural Properties

| Property | Value or Representation |

|---|---|

| IUPAC Name | 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride |

| CAS Number | 1185313-80-7 |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O |

| Molecular Weight | 279.21 g/mol |

| SMILES | [H]Cl.[H]Cl.C1(COCC2CNCCC2)=CC=CN=C1 |

| InChIKey | LGIVXWBNDTVPMR-UHFFFAOYSA-N |

Properties

IUPAC Name |

3-(piperidin-3-ylmethoxymethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12;;/h1,3,5,7,12,14H,2,4,6,8-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVXWBNDTVPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671481 | |

| Record name | 3-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185313-80-7 | |

| Record name | 3-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride is C12H17Cl2N2O, with a molecular weight of approximately 274.18 g/mol. The compound features a pyridine ring substituted with a piperidine moiety and a methoxy group, contributing to its reactivity and biological interactions.

Research indicates that 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation. Inhibition of LSD1 can lead to increased levels of H3K4 methylation, which is crucial for regulating gene expression in various cancers .

Enzyme Inhibition

The compound has shown remarkable selectivity as an LSD1 inhibitor, with Ki values as low as 29 nM, indicating strong binding affinity. It also demonstrates high selectivity (>160×) against related enzymes such as monoamine oxidases A and B . This selectivity is critical for minimizing off-target effects in therapeutic applications.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride exhibit significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The inhibition of LSD1 leads to decreased cell proliferation, making this compound a candidate for further development in cancer therapy .

Case Studies

Therapeutic Applications

Given its mechanism of action and biological activity, 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride holds promise for therapeutic applications in oncology. Its ability to modulate epigenetic factors makes it a valuable candidate for developing novel anticancer drugs.

Comparison with Similar Compounds

Chemical Identity :

Properties and Handling :

- Purity : ≥95%

- Storage : Sealed, dry, at room temperature.

- Safety Precautions: Avoid inhalation, skin/eye contact, and use personal protective equipment (PPE).

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key parameters for 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride and analogous compounds:

Toxicity and Hazard Profiles

- Target Compound: Limited toxicity data; general precautions for dihydrochlorides (e.g., irritation, acute toxicity) apply.

- Currently out of stock .

- 4-(Diphenylmethoxy)piperidine Hydrochloride: Classified as acutely harmful (inhalation, ingestion, skin contact). No chronic toxicity data; environmental impact unstudied .

Regulatory and Commercial Status

- Target Compound: Not listed in major regulatory databases (e.g., ATSDR, EPA ChemView). Discontinued production limits regulatory scrutiny .

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Complies with Chinese chemical regulations (IECSC) and international standards (REACH). SDS emphasizes acute hazards .

- 4-(4-Piperidinyl)pyridine dihydrochloride : Available for industrial use with ISO and REACH certifications .

Research and Application Insights

- Pharmaceutical Relevance: Dihydrochloride salts (e.g., Manidipine Dihydrochloride) are common in antihypertensive drugs due to enhanced solubility and stability .

- Structural Impact on Bioactivity :

- Positional Isomerism : The 2- and 3-isomers of ((piperidin-3-ylmethoxy)methyl)pyridine may exhibit differing binding affinities due to steric and electronic effects .

- Bulky Substituents : 4-(Diphenylmethoxy)piperidine’s lipophilic groups could enhance blood-brain barrier penetration but increase toxicity risks .

Preparation Methods

Alkylation of Pyridine Derivative

The initial step typically involves the preparation of 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine as the electrophilic intermediate. This can be achieved by chloromethylation or bromomethylation of 3-picoline or 3-methylpyridine using reagents such as formaldehyde and hydrochloric acid or hydrobromic acid under acidic conditions.

Nucleophilic Substitution with Piperidin-3-ylmethanol

The electrophilic halomethylpyridine intermediate is then reacted with piperidin-3-ylmethanol (or its equivalent) under nucleophilic substitution conditions. This reaction is generally carried out in polar aprotic solvents such as dimethylformamide or acetonitrile, with a base like potassium carbonate or triethylamine to scavenge the released halide ions.

- Reaction temperature is maintained between 50°C to 80°C.

- The reaction time varies from 4 to 24 hours depending on scale and reagent purity.

This step results in the formation of the 3-((piperidin-3-ylmethoxy)methyl)pyridine free base.

Salt Formation: Dihydrochloride Preparation

The free base is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid. This can be done by:

- Dissolving the free base in an organic solvent such as ethanol or isopropanol.

- Adding an equimolar or slight excess of hydrochloric acid (HCl) gas or aqueous HCl.

- Stirring the mixture until precipitation of the dihydrochloride salt occurs.

- Isolation by filtration and drying under vacuum.

This step improves the compound’s crystallinity, stability, and water solubility, which are critical for pharmaceutical applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Chloromethylation | Formaldehyde + HCl | Aqueous acidic media | 0-25 | 2-4 | Control pH to avoid over-chloromethylation |

| Nucleophilic substitution | Piperidin-3-ylmethanol + K2CO3 | DMF or Acetonitrile | 50-80 | 4-24 | Use dry solvents to prevent side reactions |

| Salt formation (dihydrochloride) | HCl (gas or aqueous) | Ethanol or IPA | Room temp | 1-3 | Slow addition of HCl for controlled precipitation |

Purification and Characterization

- After salt formation, the product is purified by recrystallization from ethanol or ethyl acetate.

- Characterization techniques include melting point determination, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry, and elemental analysis to confirm identity and purity.

Research Findings and Literature Insights

- Patent US20160130273A1 describes processes for synthesizing pyridine derivatives with piperidine substituents as part of CGRP receptor antagonists, indicating related synthetic routes involving nucleophilic substitution and salt formation steps.

- Chemical databases confirm the molecular structure and properties of 3-(Piperidin-3-ylmethoxymethyl)-pyridine dihydrochloride, supporting the described synthesis approach.

- Optimization of reaction parameters such as solvent choice, base, and temperature significantly affects yield and purity, with polar aprotic solvents and mild bases preferred for nucleophilic substitution.

- The dihydrochloride salt form is favored for pharmaceutical formulations due to enhanced solubility and stability compared to the free base.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Halomethylation | Formaldehyde + HCl | Introduce reactive halomethyl group | 3-(Chloromethyl)pyridine intermediate |

| 2. Nucleophilic substitution | Piperidin-3-ylmethanol + K2CO3 | Ether bond formation | 3-((Piperidin-3-ylmethoxy)methyl)pyridine free base |

| 3. Salt formation | HCl (aqueous or gas) | Convert free base to dihydrochloride salt | 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride |

Q & A

Q. What are the critical steps for synthesizing 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride with high purity?

Methodological Answer: Synthesis typically involves:

- Reagent Selection : Use of 3-hydroxymethylpiperidine and chloromethylpyridine derivatives as starting materials. Base catalysts (e.g., sodium hydride or potassium carbonate) are employed to facilitate nucleophilic substitution reactions .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Final dihydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment .

- Yield Optimization : Reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) prevent side reactions, improving yields to 70–85% .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm piperidine and pyridine ring connectivity, methoxy-methyl bridge, and hydrochloride salt formation. Key signals include pyridine protons at δ 8.2–8.5 ppm and piperidine CH₂ groups at δ 2.5–3.0 ppm .

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS ([M+H]⁺) verifies molecular weight alignment (e.g., theoretical vs. observed m/z) .

Q. What solubility challenges arise with this compound, and how can they be addressed?

Methodological Answer:

- Challenges : Limited solubility in apolar solvents (e.g., hexane) due to the polar hydrochloride salt and heterocyclic structure. Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH < 4) .

- Strategies :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer: Discrepancies may stem from:

- Assay Variability : Differences in receptor subtypes (α4β2 vs. α7 nAChRs) or radioligand competition protocols (e.g., [³H]-epibatidine vs. [³H]-cytisine). Standardize cell lines (e.g., HEK293 transfected with specific subunits) and ligand concentrations .

- Compound Purity : Validate purity via HPLC and control for residual solvents (e.g., DMF) that may interfere with assays .

- Functional vs. Binding Assays : Complement radioligand studies with electrophysiology (patch-clamp) to assess agonist/antagonist activity .

Q. What computational strategies predict viable synthetic routes for novel analogs with improved metabolic stability?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest disconnections at the methoxy-methyl bridge or piperidine ring. Prioritize routes with commercially available intermediates (e.g., 3-hydroxypiperidine derivatives) .

- Metabolic Hotspot Identification :

Q. How can structural analogs be systematically compared for pharmacological efficacy?

Methodological Answer:

- SAR Studies :

- Piperidine Modifications : Compare 3-((Piperidin-4-ylmethoxy)methyl) analogs (improved nAChR selectivity) vs. azetidine-containing derivatives (reduced off-target activity) .

- Pyridine Substituents : Introduce electron-withdrawing groups (Cl, CF₃) at the 4-position to enhance receptor binding .

- Biological Profiling :

- Panel Screening : Test analogs against GPCRs, ion channels, and kinases to assess selectivity. Use CEREP’s SafetyScreen44 or similar platforms .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation .

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and avoid aqueous release due to aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.